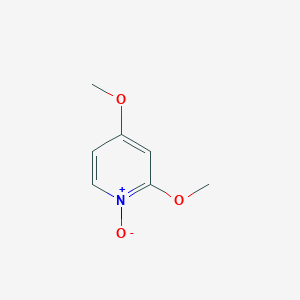

2,4-Dimethoxypyridine 1-oxide

Description

Historical Development of Pyridine (B92270) N-Oxide Research

The field of pyridine N-oxide chemistry was established in the early 20th century. The first synthesis of the parent compound, pyridine N-oxide, was reported by the German chemist Jakob Meisenheimer in 1926, who utilized peroxybenzoic acid as the oxidizing agent. google.com Following this discovery, significant contributions were made by chemists such as Ochiai and his colleagues in Japan, who extensively investigated the preparation and reactivity of pyridine N-oxide and its related compounds. ambeed.com These foundational studies demonstrated that the introduction of an N-oxide function dramatically alters the chemical behavior of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution, thereby opening new avenues for the synthesis of substituted pyridines. abertay.ac.ukscispace.com

Significance of Pyridine N-Oxides in Contemporary Organic Chemistry and Material Science

Pyridine N-oxides have become indispensable tools in modern organic synthesis. abertay.ac.uk Their unique reactivity makes them valuable synthetic intermediates for creating a wide array of substituted pyridines, which are core structures in many natural products, pharmaceuticals, and agrochemicals. abertay.ac.ukscispace.comvulcanchem.com Beyond their role as simple intermediates, they function as mild oxidants, catalysts, and potent ligands for metal complexes. researchgate.netumich.edudtu.dk The N-oxide moiety can act as a directing group in C-H activation reactions and as a 1,3-dipole in cycloaddition reactions. rsc.org In material science, the high polarity and ability to form strong hydrogen bonds make pyridine N-oxides and their derivatives interesting components for creating novel supramolecular structures and functional materials. google.com

Structural and Electronic Characteristics of Pyridine N-Oxides

The introduction of an oxygen atom to the nitrogen of a pyridine ring creates a semipolar N-O bond, which fundamentally alters the molecule's electronic properties. bldpharm.com This bond has a length of approximately 1.34 Å, intermediate between a single and double bond, and introduces a significant dipole moment. google.comambeed.com The N-oxide group is a hybrid of multiple resonance structures, which results in a delocalization of negative charge onto the oxygen atom and, consequentially, onto the carbon atoms at the 2, 4, and 6-positions of the pyridine ring. ambeed.com This resonance effect makes the ring more electron-rich than the parent pyridine, yet the positively charged nitrogen atom makes the alpha (2,6) and gamma (4) positions susceptible to nucleophilic attack. abertay.ac.uknih.gov Furthermore, the N-oxide group increases the reactivity of the ring toward electrophilic substitution, typically directing incoming electrophiles to the 4-position. google.com The electronic nature of the ring can be further tuned by the introduction of substituents. bldpharm.com

Overview of Research Trajectories for Substituted Pyridine N-Oxides, with Emphasis on Dimethoxy Derivatives

Research into substituted pyridine N-oxides is a vibrant area, with a strong focus on their application in catalysis and complex molecule synthesis. umich.edu A significant research trajectory involves their use as hydrogen atom transfer (HAT) reagents in photochemical reactions, enabling the functionalization of C-H bonds. rsc.org The electronic properties of the pyridine N-oxide can be finely tuned by substituents. Electron-donating groups, such as methoxy (B1213986) (–OCH₃) groups, significantly influence the reactivity and regioselectivity of subsequent reactions.

While specific research on 2,4-Dimethoxypyridine (B102433) 1-oxide is limited, studies on closely related analogs provide insight into its expected chemical behavior. For instance, research on the nitration of other dimethoxy and trimethoxy pyridine 1-oxides has shown that the reaction proceeds via the conjugate acid to achieve β-nitration (substitution at the 3 or 5 position). vulcanchem.com Specifically, 3,5-Dimethoxypyridine (B18298) 1-oxide undergoes nitration at the 2-position. vulcanchem.comrsc.org This contrasts with the typical 4-position nitration of unsubstituted pyridine 1-oxide, highlighting the powerful directing influence of the methoxy groups. vulcanchem.com

The synthesis of such compounds generally involves the direct oxidation of the parent pyridine. For example, a common method for N-oxidation is the use of hydrogen peroxide in acetic acid. Given this, it is plausible that 2,4-Dimethoxypyridine 1-oxide can be prepared by the oxidation of 2,4-dimethoxypyridine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 6890-63-7 | researchgate.net |

| Molecular Formula | C₇H₉NO₃ | researchgate.net |

| Molecular Weight | 155.15 g/mol | researchgate.net |

Table 2: Comparison of Structural Parameters

| Compound | C=N Bond Length (approx.) | N-O Bond Length (approx.) | Key Feature |

|---|---|---|---|

| Pyridine | 1.34 Å | N/A | Aromatic heterocycle. nih.gov |

| Pyridine N-Oxide | 1.38 Å | 1.34 Å | Semipolar N-O bond increases reactivity. google.comambeed.com |

| 2,4-Dimethoxypyridine | 1.34 Å | N/A | Parent compound for N-oxidation. |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-6-3-4-8(9)7(5-6)11-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDVPTYNSTPJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=[N+](C=C1)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-63-7 | |

| Record name | Pyridine, 2,4-dimethoxy-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 2,4 Dimethoxypyridine 1 Oxide and Analogues

Direct Oxidation Routes from Corresponding Pyridines

Direct N-oxidation of the pyridine (B92270) nitrogen atom is the most straightforward and widely employed strategy for synthesizing pyridine N-oxides. This method involves treating the pyridine derivative with a suitable oxidizing agent. The choice of oxidant and reaction conditions depends on the electronic nature of the substituents on the pyridine ring. Electron-rich pyridines are generally more susceptible to oxidation.

Peroxy acids (peracids) are classic and highly effective reagents for the N-oxidation of pyridines. youtube.com Their utility stems from their ability to deliver an oxygen atom directly to the nucleophilic nitrogen of the pyridine ring.

m-Chloroperoxybenzoic acid (m-CPBA) is a widely used, commercially available peracid for the N-oxidation of various heterocyclic compounds, including pyridines. arkat-usa.orgresearchgate.net The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), at or below room temperature. researchgate.net The oxidation of substituted 2-chloromethylpyridyl derivatives with m-CPBA has been shown to produce the corresponding N-oxides in good yields. researchgate.net The process is generally clean, with the main byproduct, m-chlorobenzoic acid, being easily removable by a basic wash or filtration. An improved, scalable process using an m-CPBA–NH₃(g) system has been developed to afford quantitative yields and high purities of pyridine N-oxides, demonstrating its industrial applicability. acs.org

The reaction rate is influenced by the solvent and the electronic nature of the pyridine substituents. Electron-donating groups on the pyridine ring accelerate the rate of oxidation, while electron-withdrawing groups reduce it. researchgate.net

A mixture of hydrogen peroxide (H₂O₂) and a carboxylic acid, most commonly glacial acetic acid (AcOH), is a cost-effective and powerful oxidizing system for pyridine N-oxidation. chemtube3d.comorgsyn.org This combination forms peracetic acid in situ, which then acts as the oxidant. google.com The reaction is typically carried out by heating the pyridine substrate with an aqueous solution of H₂O₂ (often 30%) in acetic acid. arkat-usa.orgchemicalbook.com This method has been successfully applied to the synthesis of 4-methoxypyridine (B45360) 1-oxide from 4-methoxypyridine, achieving an 88% yield after refluxing for 24 hours. chemicalbook.com

The H₂O₂/AcOH system is robust and has been used for the oxidation of various pyridine derivatives, including those with sensitive functional groups. youtube.comrsc.org For instance, 2,6-diamino-3,5-dinitropyridine can be oxidized to its N-oxide in 80% yield using this method. arkat-usa.org

Caro's acid (peroxymonosulfuric acid, H₂SO₅) is a potent oxidizing agent prepared by mixing concentrated sulfuric acid with hydrogen peroxide. openochem.orgquora.com It is a strong oxidant capable of converting pyridines to their corresponding N-oxides. arkat-usa.org The oxidation of pyridine with Caro's acid can be catalyzed by ketones, such as acetone or cyclohexanone. mdma.chacs.org The reaction mechanism is believed to involve the formation of a more reactive dioxirane intermediate from the ketone and Caro's acid, which then transfers an oxygen atom to the pyridine nitrogen. mdma.ch The yield of pyridine 1-oxide in these catalyzed reactions is pH-dependent, with a maximum yield observed around pH 8.5. mdma.ch

Other peroxy acids, such as perbenzoic acid and monoperphthalic acid, have also been historically used for pyridine N-oxidation. orgsyn.org

Metal catalysts can be employed to activate less reactive oxidants like hydrogen peroxide, enabling efficient N-oxidation of pyridines under milder conditions. These catalytic systems often offer higher selectivity and efficiency.

Methyltrioxorhenium (MTO, MeReO₃) is a versatile and highly efficient catalyst for a wide range of oxidation reactions, including the N-oxidation of pyridines using hydrogen peroxide as the terminal oxidant. thieme-connect.com The MTO/H₂O₂ system is effective for the oxidation of pyridines with both electron-donating and electron-withdrawing substituents. arkat-usa.org The reaction typically proceeds at room temperature in solvents like dichloromethane or methanol, requiring only a small catalytic amount of MTO (e.g., 2 mol%). thieme-connect.comresearchgate.net

The mechanism involves the formation of highly active rhenium peroxo complexes from the reaction of MTO and H₂O₂. These complexes then transfer an oxygen atom to the pyridine nitrogen. chemicalforums.com The presence of a pyridine co-ligand can stabilize the MTO/H₂O₂ system and accelerate the rate of epoxidation reactions, a related process. acs.org This catalytic method has been successfully used to prepare N-oxides of purines and related nitrogen heterocycles in good yields (56-86%). thieme-connect.com

Metal-Catalyzed Oxidation Methods

Manganese and Ruthenium Complex-Mediated Oxidations

The use of transition metal complexes as catalysts for the N-oxidation of pyridines offers advantages in terms of efficiency and selectivity. Manganese and ruthenium complexes are notable in this regard.

Manganese Complexes: Manganese-based catalysts, particularly porphyrin complexes, have proven effective for the N-oxidation of a variety of pyridine derivatives. One such system employs hydrogen peroxide (H₂O₂) as the terminal oxidant in the presence of a catalytic amount of manganese tetrakis(2,6-dichlorophenyl)porphyrin [Mn(TDCPP)Cl], with ammonium acetate (B1210297) serving as a cocatalyst. This method demonstrates high chemoselectivity and provides good yields for the conversion of pyridines bearing alkyl substituents to their corresponding N-oxides baranlab.org. The reaction proceeds under mild conditions, typically in a solvent mixture like dichloromethane/acetonitrile baranlab.org. The proposed mechanism involves the formation of a high-valent manganese-oxo species, which then transfers its oxygen atom to the nucleophilic nitrogen of the pyridine ring.

Ruthenium Complexes: Ruthenium catalysts have also been utilized for pyridine N-oxidation. For instance, ruthenium trichloride (RuCl₃) can catalyze the oxidation of pyridines using molecular oxygen as the ultimate oxidant researchgate.net. This approach is of interest from a green chemistry perspective, as it uses a readily available and environmentally benign oxidant. The catalytic cycle is thought to involve the formation of a ruthenium-oxo species that performs the oxygen transfer to the pyridine substrate.

Advanced Oxidative Approaches (e.g., Dioxiranes, Oxaziridines)

Advanced oxidative reagents provide powerful and often highly selective alternatives to traditional peroxy acids for the synthesis of pyridine N-oxides. Dioxiranes and oxaziridines are prominent examples of such reagents. baranlab.orgresearchgate.net

Dioxiranes: Dimethyldioxirane (DMDO), generated from the reaction of potassium peroxymonosulfate (Oxone) with acetone, is a potent yet mild oxidizing agent for the N-oxidation of pyridines baranlab.org. The reaction is typically fast and clean, proceeding at low temperatures and affording high yields of the corresponding N-oxides. A notable feature of DMDO is its ability to oxidize even sterically hindered or electronically deactivated pyridines. The reaction mechanism is a direct bimolecular oxygen transfer from the electrophilic dioxirane to the pyridine nitrogen. However, in some cases with highly nucleophilic N-oxides, such as 4-(N,N-dimethylamino)pyridine N-oxide, the product can be partially deoxygenated by excess dioxirane baranlab.org.

Oxaziridines: Oxaziridines are another class of neutral, electrophilic oxidizing agents capable of converting pyridines to their N-oxides. These reagents act as efficient oxygen atom transfer agents under mild conditions baranlab.orgresearchgate.net. The choice of substituents on the oxaziridine (B8769555) ring can modulate its reactivity and selectivity. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxaziridine ring, leading to the formation of the N-oxide and the corresponding imine.

Electrochemical Oxidation Strategies

Electrochemical methods offer a reagent-free approach to oxidation, providing a potentially greener and more sustainable route to pyridine N-oxides. The strategy relies on the direct anodic oxidation of the pyridine substrate. The pyridine N-oxide moiety itself is electrochemically active; it can undergo a single-electron oxidation at an anode to form a corresponding N-oxyl radical cation nih.gov. This inherent reactivity suggests that direct oxidation of a pyridine at an electrode surface can lead to the formation of the N-oxide.

In a typical setup, the pyridine substrate is electrolyzed in an undivided cell at a constant current, using electrodes such as reticulated vitreous carbon (anode) and platinum (cathode) nih.gov. The process avoids the use of chemical oxidants and the subsequent generation of stoichiometric waste products. While specific protocols for 2,4-dimethoxypyridine (B102433) are not extensively detailed, the general principle of anodic oxidation is applicable to a wide range of N-heterocycles. The selectivity and efficiency of the electrochemical N-oxidation can be influenced by factors such as the electrode material, solvent, supporting electrolyte, and the electronic properties of the substituents on the pyridine ring.

Indirect Synthetic Pathways for Pyridine N-Oxides

Besides direct oxidation, pyridine N-oxides can be synthesized by constructing the heterocyclic ring itself through molecular rearrangements or cycloaddition reactions.

Ring Transformation Reactions

Ring transformation, or de novo synthesis, provides a route to pyridine N-oxides from different heterocyclic precursors. A notable example is the conversion of isoxazole derivatives into substituted pyridine N-oxides baranlab.orgarkat-usa.org. Specifically, 5-cyanomethyl-2-isoxazolines can undergo a base-catalyzed rearrangement to form 6-substituted-2-aminopyridine N-oxides baranlab.org. This transformation is believed to proceed through the base-mediated opening of the isoxazoline ring to form a reactive Z-vinylene-hydroxylamine intermediate, which then spontaneously cyclizes to yield the final pyridine N-oxide product baranlab.org. This method is particularly useful for accessing pyridine N-oxides with specific substitution patterns that may be difficult to obtain through direct oxidation of a pre-formed pyridine.

Cycloaddition Reactions in N-Oxide Formation

The construction of the pyridine ring system can be achieved through cycloaddition reactions, which represent an indirect pathway to the pyridine N-oxide skeleton baranlab.orgscribd.comacsgcipr.org. While direct cycloadditions forming the N-oxide bond simultaneously with the ring are uncommon, inverse-electron-demand Diels-Alder reactions of aza-dienes are a well-established method for pyridine ring synthesis researchgate.net. In this approach, an electron-deficient aza-diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. The initial cycloadduct then undergoes a retro-Diels-Alder reaction, extruding a stable molecule like dinitrogen, to yield the aromatic pyridine ring researchgate.net. By choosing appropriately substituted precursors, this method can provide access to pyridines that can subsequently be oxidized to the desired N-oxides, thus constituting a multi-step, indirect cycloaddition-based approach.

Regioselective Synthesis of 2,4-Dimethoxypyridine 1-Oxide Isomers

The synthesis of specific isomers of dimethoxypyridine 1-oxide often relies on indirect methods rather than the direct oxidation of the corresponding dimethoxypyridine. This is because the electronic and steric effects of the methoxy (B1213986) substituents can influence the susceptibility and regioselectivity of N-oxidation. For instance, substituents in the 2-position can sterically hinder the approach of an oxidizing agent to the nitrogen atom. A common and effective strategy involves introducing the methoxy groups via nucleophilic substitution on a pyridine N-oxide ring that is pre-activated by other functional groups, such as a nitro group.

For example, the synthesis of 3,4-dimethoxy-2-methyl-pyridine 1-oxide is achieved by treating 3-methoxy-2-methyl-4-nitropyridine 1-oxide with sodium methoxide in methanol. The nitro group at the 4-position acts as an excellent leaving group, allowing for its displacement by the methoxide nucleophile to yield the desired product researchgate.net. A similar strategy is used for 3,5-dimethyl-4-methoxypyridine-1-oxide , which is prepared from 3,5-dimethyl-4-nitropyridine-1-oxide and sodium methoxide scribd.com.

The starting nitropyridine N-oxides are themselves prepared by a sequence of oxidation followed by nitration. For instance, 3,5-dimethylpyridine is first oxidized to 3,5-dimethylpyridine-N-oxide, which is then nitrated to introduce the nitro group at the 4-position. This multi-step sequence allows for precise control over the final substitution pattern.

The table below summarizes synthetic approaches for various dimethoxypyridine 1-oxide isomers, highlighting the common strategy of nucleophilic substitution on a pre-formed N-oxide ring.

Table 1: Synthetic Approaches to Dimethoxypyridine 1-Oxide Isomers

| Target Isomer | Precursor | Reagents | Key Transformation | Reference(s) |

|---|---|---|---|---|

| 3,4-Dimethoxy-2-methyl-pyridine 1-oxide | 3-Methoxy-2-methyl-4-nitropyridine 1-oxide | Sodium methoxide, Methanol | Nucleophilic aromatic substitution (SNAr) of the nitro group | researchgate.net |

| 3,5-Dimethyl-4-methoxypyridine-1-oxide | 3,5-Dimethyl-4-nitropyridine-1-oxide | Sodium hydroxide, Methanol | Nucleophilic aromatic substitution (SNAr) of the nitro group | scribd.com |

| 2,6-Dimethoxypyridine 1-oxide | 2,6-Dimethoxypyridine | Peroxy acid (e.g., m-CPBA) | Direct N-oxidation | Inferred from general methods |

| 3,5-Dimethoxy-pyridine 1-oxide | 3,5-Dimethoxypyridine (B18298) | Peroxy acid (e.g., m-CPBA) | Direct N-oxidation | Inferred from general methods |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of several reaction parameters, including the choice of solvent, the catalyst system, temperature, and pressure. These factors collectively influence the reaction rate, yield, and purity of the final product.

The choice of solvent plays a crucial role in the N-oxidation of pyridines. The solvent's polarity, boiling point, and ability to solubilize both the substrate and the oxidizing agent can significantly impact the reaction's efficiency. While specific studies on this compound are not extensively detailed in publicly available literature, general trends for the N-oxidation of substituted pyridines provide valuable insights.

Commonly used solvents for the oxidation of pyridines include glacial acetic acid, dichloromethane, chloroform, and acetonitrile. For instance, the oxidation of 4-methoxypyridine using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane has been reported to proceed with high efficiency. arkat-usa.org The reaction of 3-substituted pyridines with m-CPBA has also shown high yields in various solvents. nih.gov

The following interactive table illustrates the hypothetical effect of different solvents on the yield of this compound, based on general principles of pyridine N-oxidation.

| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Hypothetical Yield (%) | Remarks |

|---|---|---|---|---|

| Dichloromethane | 9.1 | 39.6 | 95 | Good solubility for both substrate and m-CPBA, easy to remove. |

| Glacial Acetic Acid | 6.2 | 118 | 85 | Often used with hydrogen peroxide, can act as a catalyst. |

| Acetonitrile | 37.5 | 82 | 90 | Polar aprotic solvent, good for catalytic reactions. |

| Chloroform | 4.8 | 61.2 | 92 | Similar to dichloromethane but with a higher boiling point. |

| Water | 80.1 | 100 | Low | Poor solubility of the organic substrate. |

Catalysis is a cornerstone of modern chemical synthesis, offering pathways to increased reaction rates, improved selectivity, and milder reaction conditions. For the N-oxidation of pyridines, various catalytic systems have been explored, particularly when using hydrogen peroxide as the primary oxidant.

Transition metal catalysts, such as those based on rhenium, molybdenum, and tungsten, have shown significant efficacy. For example, methyltrioxorhenium (MTO) is a highly active catalyst for the N-oxidation of a wide range of pyridines using aqueous hydrogen peroxide, with catalyst loadings as low as 0.2-0.5 mol% providing high yields for 3- and 4-substituted pyridines. nih.gov A molybdenum/phosphorus-based catalytic system has also been developed for the efficient gram-scale oxidation of various nitrogen heterocycles with hydrogen peroxide. organic-chemistry.org

The following interactive table provides a hypothetical overview of different catalyst systems and their potential impact on the synthesis of this compound.

| Catalyst System | Oxidant | Typical Loading (mol%) | Hypothetical Yield (%) | Advantages |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | H₂O₂ | 0.2 - 1.0 | 98 | High activity, low catalyst loading. |

| MoO₃/H₃PO₄ | H₂O₂ | 1.25 - 5.0 | 92 | Efficient for a broad range of N-heterocycles. |

| Tungsten-loaded TiO₂ | H₂O₂ | - | 88 | Heterogeneous catalyst, easy to separate. scirp.org |

| m-CPBA (stoichiometric) | - | 100 - 150 | 95 | High yield, but generates stoichiometric waste. nih.gov |

Temperature is a critical parameter in chemical reactions, influencing both the rate of reaction and the stability of reactants and products. The N-oxidation of pyridines is typically an exothermic process. For reactions using m-CPBA, the process is often carried out at temperatures ranging from 0 to 25°C to control the reaction rate and minimize potential side reactions. arkat-usa.org When using hydrogen peroxide with a catalyst, temperatures may be elevated to 50-80°C to achieve a reasonable reaction rate. organic-chemistry.org

Pressure is generally not a significant parameter for the liquid-phase N-oxidation of pyridines under the commonly employed conditions and is typically conducted at atmospheric pressure.

The following table illustrates the potential effect of temperature on the yield of this compound in a hypothetical reaction using H₂O₂ and a MTO catalyst.

| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) | Observations |

|---|---|---|---|

| 25 | 24 | 75 | Slow reaction rate. |

| 50 | 8 | 95 | Optimal balance of rate and yield. |

| 75 | 3 | 92 | Faster reaction, potential for minor decomposition. |

| 100 | 1 | 85 | Significant decomposition of oxidant and product. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, several green chemistry approaches can be considered.

One of the primary goals of green chemistry is the use of more environmentally benign reagents. Hydrogen peroxide is considered a green oxidant as its only byproduct is water. Catalytic systems that enable the use of H₂O₂ are therefore a key aspect of greening the N-oxidation process.

The development of heterogeneous catalysts, such as tungsten-loaded TiO₂, offers advantages in terms of catalyst recovery and reuse, minimizing waste and simplifying product purification. scirp.org Solvent-free reaction conditions, where feasible, represent another significant step towards a greener synthesis, reducing the environmental impact associated with solvent use and disposal.

Furthermore, the use of biocatalysis, though not yet widely reported for this specific transformation, could offer a highly selective and environmentally friendly alternative. The principles of green chemistry also encourage the optimization of reactions to maximize atom economy, which is inherently high in an addition reaction like N-oxidation.

Chemical Reactivity and Transformation of 2,4 Dimethoxypyridine 1 Oxide

General Reactivity Patterns of Pyridine (B92270) N-Oxides

Pyridine N-oxides are a class of heterocyclic compounds that exhibit a rich and versatile chemistry. The presence of the N-oxide functional group significantly alters the electronic properties of the pyridine ring compared to the parent pyridine. Pyridine itself is a relatively electron-deficient aromatic system, making it susceptible to nucleophilic attack and resistant to electrophilic substitution. wikipedia.org The N-oxide group, however, introduces a dipolar character to the molecule, with a partial negative charge on the oxygen atom and a partial positive charge on the nitrogen atom. almerja.comchemtube3d.com

This electronic arrangement has a dual effect on the ring's reactivity. The oxygen atom can donate electron density into the ring through resonance, which increases the electron density at the C2 (ortho) and C4 (para) positions. bhu.ac.in This donation activates the ring towards electrophilic aromatic substitution, making pyridine N-oxides more reactive towards electrophiles than pyridine itself. bhu.ac.in Conversely, the inductive electron-withdrawing effect of the positively charged nitrogen atom deactivates the ring, but this effect is overridden by the resonance donation in the case of electrophilic attack on the free base.

Simultaneously, the N-oxide group enhances the ring's susceptibility to nucleophilic attack. The electron-withdrawing nature of the N-oxide moiety makes the C2 and C4 positions more electrophilic and better able to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution. almerja.comstackexchange.com Consequently, pyridine N-oxides are reactive towards both electrophiles and nucleophiles, with a preference for reaction at the 2- and 4-positions. scripps.edu

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Pyridine N-oxides undergo electrophilic aromatic substitution (EAS) more readily than pyridine because the N-oxide oxygen atom can donate electrons into the ring, stabilizing the cationic intermediate. bhu.ac.in Common EAS reactions like nitration and halogenation can be performed on the pyridine N-oxide ring system. For instance, the nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields 4-nitropyridine (B72724) N-oxide as the major product. bhu.ac.inresearchgate.net This demonstrates the strong directing effect of the N-oxide group to the 4-position. bhu.ac.in Subsequent deoxygenation of the N-oxide can then provide access to substituted pyridines that are difficult to synthesize directly. almerja.com

In 2,4-Dimethoxypyridine (B102433) 1-oxide, the regioselectivity of electrophilic attack is governed by the combined directing effects of the N-oxide group and the two strongly activating methoxy (B1213986) substituents. The N-oxide group directs incoming electrophiles to the 2- and 4-positions. However, in this molecule, these positions are already substituted. The methoxy groups are powerful ortho- and para-directing activators.

The directing influences on the available positions (C3, C5, C6) can be summarized as follows:

C3-position: This position is ortho to both the C2-methoxy group and the C4-methoxy group, making it electronically enriched and a likely site for substitution.

C5-position: This position is ortho to the C4-methoxy group and meta to the C2-methoxy group. It is also activated.

C6-position: This position is ortho to the N-oxide group and meta to the C4-methoxy group. The N-oxide's ortho-directing effect activates this position.

Experimental evidence from related compounds provides insight into the likely outcome. For example, the nitration of 3,5-dimethoxypyridine (B18298) N-oxide results in the formation of 3,5-dimethoxy-2,6-dinitropyridine (B8387430) N-oxide, indicating that the positions ortho to the N-oxide are highly susceptible to electrophilic attack, even when other activating groups are present. arkat-usa.orgrsc.orgscispace.com Given the strong activating and directing effects of the two methoxy groups towards the C3 and C5 positions, and the N-oxide's directing effect towards C6, electrophilic substitution on 2,4-Dimethoxypyridine 1-oxide is expected to occur at one or more of these activated sites, with the precise outcome depending on the specific electrophile and reaction conditions.

| Position | Influence of C2-Methoxy Group | Influence of C4-Methoxy Group | Influence of N-Oxide Group | Overall Activation |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Ortho (Activating) | Meta | Strongly Activated |

| C5 | Meta | Ortho (Activating) | Para (Activated) | Strongly Activated |

| C6 | Para (Activating) | Meta | Ortho (Activating) | Strongly Activated |

The mechanism of electrophilic substitution on pyridine N-oxides depends on the reaction conditions, particularly the acidity. In strongly acidic media, such as those used for nitration, the N-oxide oxygen can be protonated. The resulting conjugate acid is significantly less reactive towards electrophiles than the free base because the positive charge deactivates the ring. However, for highly activated systems, the reaction can still proceed on the conjugate acid. rsc.orgscispace.com

Kinetic studies on the nitration of various substituted pyridine 1-oxides have shown that while simple pyridine N-oxide reacts as the free base, derivatives with multiple activating groups like 2,6-dimethoxy- and 3,5-dimethoxypyridine 1-oxides undergo nitration via their conjugate acids. rsc.orgscispace.com The reaction proceeds through the formation of a cationic intermediate, often called a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. The stability of this intermediate is key to the reaction rate. The electron-donating methoxy groups and the N-oxide group (in the free base) help to stabilize this intermediate through resonance, thereby facilitating the substitution reaction. bhu.ac.in The final step is the deprotonation of the intermediate by a weak base to restore the aromatic system.

Nucleophilic Aromatic Substitution Reactions

The pyridine N-oxide ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. stackexchange.comechemi.com This reactivity is due to the ability of the electronegative ring nitrogen and the N-oxide group to stabilize the anionic Meisenheimer complex formed as an intermediate. stackexchange.com The reaction typically requires a good leaving group at the position of attack. While SNAr reactions on pyridine itself are possible, they are generally faster and more facile on the corresponding N-oxides. scripps.edu

A common example of SNAr on pyridine derivatives is the displacement of a halide ion by a nucleophile. savemyexams.comsavemyexams.com In the context of this compound, there are no halide leaving groups. However, alkoxy groups, such as the methoxy groups present in this molecule, can also serve as leaving groups in SNAr reactions, although they are generally less reactive than halides.

Studies have shown that amination of methoxypyridines can occur, where a methoxy group is displaced by an amine nucleophile. ntu.edu.sg For this compound, a strong nucleophile could potentially displace one of the methoxy groups at either the C2 or C4 position. The position of attack would be influenced by the specific nucleophile and reaction conditions. The N-oxide functionality would facilitate this substitution by stabilizing the anionic intermediate.

The oxygen atom of the N-oxide group is itself nucleophilic and can react with strong electrophiles. This reaction is a crucial first step in a common and synthetically useful transformation known as deoxygenative functionalization. arkat-usa.org In this process, the N-oxide is activated by an electrophilic reagent, such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). wikipedia.orgresearchgate.netreddit.com

The electrophile adds to the oxygen atom, converting it into a good leaving group. This activation dramatically increases the electrophilicity of the pyridine ring, especially at the C2 and C4 positions, making it highly susceptible to attack by a nucleophile. The nucleophile, which can be the counter-ion from the activating reagent (e.g., chloride from POCl₃), then attacks the C2 or C4 position. A subsequent elimination step restores the aromaticity of the ring and removes the oxygen-containing leaving group, resulting in a substituted pyridine. almerja.comresearchgate.net For example, treating pyridine N-oxide with POCl₃ is a standard method to produce 2-chloropyridine (B119429) and 4-chloropyridine. wikipedia.org This strategy allows for the introduction of various nucleophiles onto the pyridine ring that would not react under standard SNAr conditions.

| Activating Reagent | Typical Nucleophile | Product | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | Chloride (Cl⁻) | 2- and 4-Chloropyridines | wikipedia.org |

| Trifluoroacetic anhydride (TFAA) | Trifluoroacetate | 2-(Hydroxymethyl)pyridines (after rearrangement) | nih.gov |

| Acetyl chloride | Chloride (Cl⁻) | 2-Chloropyridines | arkat-usa.org |

| Sulfuryl chloride (SO₂Cl₂) | Chloride (Cl⁻) | Chloropyridines | researchgate.net |

Radical Reactions and Single-Electron Transfer Processes

The N-oxide group in this compound can facilitate radical reactions through single-electron transfer (SET) processes. This typically involves the formation of a highly reactive N-oxy radical, which can then participate in various addition and functionalization reactions.

Generation of N-Oxy Radicals

Pyridine N-oxides can serve as precursors to N-oxy radicals through single-electron oxidation. nih.govnih.gov This process can be initiated by photoredox catalysis, where a photoexcited catalyst abstracts an electron from the N-oxide, leading to the formation of the corresponding radical cation. While specific studies on this compound are not extensively detailed in the available literature, the general mechanism suggests that the electron-rich nature of the dimethoxy-substituted ring would influence the oxidation potential and subsequent reactivity of the generated radical. The oxidation potentials of pyridine N-oxides are a key factor in their ability to form N-oxy radicals, with electron-deficient N-oxides generally requiring stronger oxidants. nih.gov

The generation of the N-oxy radical from a pyridine N-oxide can be represented by the following general scheme:

This reactive intermediate is central to the subsequent radical reactions.

Radical Addition and Functionalization

A plausible reaction pathway for the functionalization of this compound would involve the addition of an alkyl radical (R•) to the pyridine ring, followed by further transformations. The regioselectivity of such an addition would be influenced by the electronic effects of the methoxy groups and the N-oxide functionality.

In a broader context of C–H functionalization, pyridine N-oxides can act as hydrogen atom transfer (HAT) agents. nih.gov Upon single-electron oxidation, the resulting N-oxy radical can abstract a hydrogen atom from a C-H bond, generating an alkyl radical which can then engage in further reactions. nih.gov This highlights the potential of this compound to mediate the functionalization of unactivated C-H bonds.

Deoxygenation Reactions of the N-Oxide Moiety

The removal of the oxygen atom from the N-oxide group is a fundamental transformation of this compound, leading to the corresponding 2,4-dimethoxypyridine. This can be achieved through various catalytic and reductive methods.

Catalytic Deoxygenation Methods

Palladium-catalyzed reactions have been shown to be effective for the deoxygenation of pyridine N-oxide derivatives. organic-chemistry.org One such method utilizes a palladium acetate (B1210297) catalyst with a ferrocene-based diphosphine ligand, such as dppf, and triethylamine (B128534) as both a base and an oxygen acceptor. organic-chemistry.org These reactions can be carried out under conventional heating or microwave irradiation. organic-chemistry.org

| Catalyst System | Reagents | Conditions | Product |

| [Pd(OAc)2]/dppf | Triethylamine | MeCN, 140–160 °C | 2,4-Dimethoxypyridine |

This catalytic approach is generally chemoselective and tolerates a variety of functional groups. organic-chemistry.org

Reductive Deoxygenation Strategies

Reductive deoxygenation offers an alternative route to remove the N-oxide functionality. A notable method involves the use of methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et3N). clockss.org This system is proposed to generate sulfur dioxide in situ, which then acts as the deoxygenating agent. clockss.org This method is advantageous as it avoids the chlorination of the pyridine ring, a common side reaction with other chlorinating agents. clockss.org

Another approach for the reductive deoxygenation of N-oxides involves electrochemical methods, which can offer mild reaction conditions. acs.org

Rearrangement Reactions Involving the N-Oxide Functionality

The N-oxide group in this compound can also participate in rearrangement reactions, leading to the formation of substituted pyridone structures.

The thermal rearrangement of 2-alkoxypyridine 1-oxides to 1-alkoxy-2-pyridones is a known transformation. researchgate.net A study on 2-methoxypyridine (B126380) N-oxides suggests that the mechanism of this rearrangement is influenced by solvent polarity, indicating an ionic pathway. researchgate.net While a direct study on this compound is not available, it is plausible that it could undergo a similar rearrangement, potentially involving the migration of one of the methyl groups from the methoxy substituents to the N-oxide oxygen, followed by rearrangement to a 1,4-dimethoxy-2-pyridone or a 1,2-dimethoxy-4-pyridone derivative.

Another relevant rearrangement is the Boekelheide reaction, which typically involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines in the presence of an anhydride. fu-berlin.de While this compound lacks the α-alkyl group necessary for a classic Boekelheide rearrangement, related rearrangements of pyridine N-oxides with acetic anhydride are known to proceed through various mechanisms, which can include ionic or radical intermediates. acs.orgrsc.org The specific pathway for this compound in the presence of an anhydride would depend on the reaction conditions and the stability of the potential intermediates.

Thermal and Photochemical Isomerizations

Pyridine N-oxides are known to undergo isomerization when subjected to heat or light. nih.govresearchgate.net Photochemical irradiation of pyridine N-oxide can lead to the formation of an oxaziridine (B8769555) intermediate. This intermediate can then rearrange to form various products. nih.gov For instance, irradiation can induce an "oxygen walk" mechanism, potentially leading to C3-hydroxylated pyridines. nih.gov While the general mechanism involves the excitation to singlet states through π–π* transitions, followed by collapse into oxaziridines, specific studies on this compound are not extensively detailed in the provided results. nih.gov The photochemical isomerization of heterocyclic compounds is a field of study that offers pathways to relevant synthetic targets. researchgate.netresearchgate.net

DFT calculations on related pyridazine (B1198779) N-oxide derivatives show that irradiation can lead to a ring-opening reaction and the formation of diazo intermediates, which can then cyclize to form pyrazoles or lose nitrogen to yield furans. researchgate.net The specific pathway and products are highly dependent on the substitution pattern of the starting N-oxide. researchgate.net In the case of pyridine N-oxides, irradiation in the presence of an acid promoter is often used to facilitate rearrangement to hydroxylated products. nih.gov

Thermally, 2-alkoxypyridine-1-oxides can rearrange to 1-alkoxy-2-pyridones. researchgate.net However, the influence of solvent polarity on this rearrangement for 2-methoxypyridine N-oxides suggests an ionic mechanism rather than a purely intramolecular sigmatropic migration. researchgate.net

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system in an intramolecular fashion. wikipedia.org These reactions are classified by an order term [i,j], indicating the number of atoms over which the bond migrates. wikipedia.org The most well-known examples include the nih.govnih.gov Cope and Claisen rearrangements. wikipedia.orgimperial.ac.uk

Functionalization of Methoxy Groups

The methoxy groups on the pyridine ring are key sites for chemical modification, allowing for the introduction of other functional groups.

Cleavage Reactions

The cleavage of methoxy groups, or demethylation, is a critical transformation. In the related 2,4-dimethoxyquinolines, selective demethylation can be achieved to synthesize natural products like atanine. herts.ac.ukresearchgate.netrsc.org Reagent systems such as trimethylsilyl (B98337) iodide (TMSI) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or pyridine have been developed for this purpose. researchgate.net Another approach utilizes a thiolate anion, which can lead to the regioisomeric 4-hydroxyquinoline. rsc.org

A chemoselective demethylation method has been developed for various methoxypyridine derivatives using L-selectride in THF at reflux, affording the corresponding hydroxypyridine in good yield. researchgate.net This method demonstrated selectivity for the methoxypyridine over other methoxy-containing moieties like methoxybenzimidazole. researchgate.net The presence of a carbonyl group can also facilitate the displacement of alkoxy groups by Grignard reagents through a chelation-assisted mechanism. nih.gov

Transformations to Other Alkoxy or Hydroxy Groups

The methoxy groups can be converted into hydroxyl groups through cleavage reactions as described above. They can also be transformed into other alkoxy groups. This is typically achieved through a two-step sequence involving demethylation to the hydroxypyridine followed by O-alkylation. For instance, the synthesis of various 2-methoxypyridine derivatives involves the O-alkylation of a corresponding hydroxy pyridine precursor with an alkyl halide in the presence of a base like potassium hydroxide. researchgate.net

In the synthesis of 4-alkoxy-1-hydroxypyridine-2-thiones, a key step is the nucleophilic aromatic substitution of a leaving group (like chloro or nitro) on the pyridine N-oxide ring by an alcoholate anion (e.g., n-heptanolate) to introduce the desired alkoxy group. vanderbilt.edu This highlights a strategy where an existing group is displaced by an incoming alkoxy group, a common method for creating substituted alkoxy pyridines.

Derivatization Strategies for this compound

Synthesis of Substituted Derivatives via Direct Functionalization

Direct functionalization involves the modification of the pyridine ring without pre-functionalization, such as halogenation. Pyridine N-oxides are particularly useful for this as they are more reactive towards both electrophiles and nucleophiles than the parent pyridines. researchgate.netsemanticscholar.org

Palladium-catalyzed direct arylation is a powerful method for functionalizing the C-H bonds of pyridine N-oxides. researchgate.netsemanticscholar.orgberkeley.edu These reactions typically show excellent selectivity for the 2-position and can be performed with a wide range of aryl bromides or triflates. researchgate.netsemanticscholar.org The resulting 2-arylpyridine N-oxides can then be easily deoxygenated. researchgate.netsemanticscholar.org This approach has been applied in the synthesis of complex natural product cores, where a palladium-mediated C-C bond formation directly functionalizes the pyridine C4 position. nih.gov

Besides arylation, other direct functionalizations of pyridine N-oxides include transition metal-catalyzed alkenylation, amination, and cyanation, providing access to a diverse array of substituted pyridine derivatives. researchgate.netsemanticscholar.org

Coupling Reactions and Cross-Coupling Methodologies of this compound

The functionalization of pyridine rings is a cornerstone of synthetic chemistry, leading to the creation of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. Pyridine N-oxides, in particular, have emerged as versatile intermediates. The N-oxide group activates the pyridine ring, especially at the C2 and C6 positions, facilitating reactions that are otherwise challenging on the parent heterocycle. This activation is primarily due to the ability of the N-oxide to act as an internal directing group in metal-catalyzed reactions, lowering the activation energy for C-H bond cleavage.

While extensive research has been conducted on the coupling reactions of various pyridine N-oxide derivatives, specific examples detailing the participation of This compound in such transformations are not prominently documented in readily available scientific literature. However, based on the established reactivity of analogous substituted pyridine N-oxides, it is possible to extrapolate the expected behavior of this compound in common cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For pyridine N-oxides, direct C-H activation is a prevalent strategy, avoiding the need for pre-functionalization of the pyridine ring with halides or organometallic reagents. This approach is both atom-economical and efficient.

One of the most common transformations is the direct arylation of pyridine N-oxides. In a typical reaction, a palladium catalyst, often in conjunction with a suitable ligand and an oxidant, facilitates the coupling of the C-H bond at the 2-position of the pyridine N-oxide with an aryl partner, such as an aryl halide or an arylboronic acid. The electron-donating methoxy groups at the 2- and 4-positions of this compound would be expected to influence the electronic properties of the pyridine ring and potentially the regioselectivity of the C-H activation, although the directing effect of the N-oxide group generally favors functionalization at the C2 position.

Another important class of reactions is the direct alkenylation, which introduces a vinyl group at the 2-position of the pyridine N-oxide. Similar to arylation, this reaction is typically catalyzed by palladium and involves the oxidative coupling of the pyridine N-oxide with an alkene.

It is important to note that while the general reactivity patterns of pyridine N-oxides in coupling reactions are well-established, the specific reaction conditions, such as the choice of catalyst, ligand, base, solvent, and temperature, would need to be empirically optimized for this compound to achieve high efficiency and selectivity. The electronic and steric effects of the two methoxy substituents would play a crucial role in determining the optimal conditions for its successful participation in various cross-coupling methodologies.

Due to the lack of specific experimental data in the surveyed literature for this compound, a data table of its coupling reactions cannot be provided at this time. Further research is required to explore and document the specific reactivity of this compound in cross-coupling transformations.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be deduced.

¹H NMR Techniques

A ¹H NMR spectrum of 2,4-Dimethoxypyridine (B102433) 1-oxide would be expected to reveal distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The aromatic region would likely display a complex splitting pattern due to the coupling between the non-equivalent protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-donating methoxy groups and the electron-withdrawing N-oxide functionality. The protons of the two methoxy groups would appear as sharp singlets, potentially at slightly different chemical shifts due to their different electronic environments at positions 2 and 4.

Predicted ¹H NMR Data for 2,4-Dimethoxypyridine 1-oxide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 6.5 - 6.7 | Doublet of doublets | J(H3-H5), J(H3-H6) |

| H-5 | 6.8 - 7.0 | Doublet of doublets | J(H5-H3), J(H5-H6) |

| H-6 | 8.0 - 8.2 | Doublet | J(H6-H5) |

| 2-OCH₃ | 3.9 - 4.1 | Singlet | - |

| 4-OCH₃ | 3.8 - 4.0 | Singlet | - |

¹³C NMR Techniques

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each of the five carbon atoms of the pyridine ring and the two methoxy carbons. The chemical shifts of the ring carbons are significantly affected by the substituents; the carbons bearing the methoxy groups (C-2 and C-4) would be shifted downfield due to the electronegativity of the oxygen atoms, as would the carbons adjacent to the N-oxide group.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 160 - 165 |

| C-3 | 95 - 100 |

| C-4 | 155 - 160 |

| C-5 | 105 - 110 |

| C-6 | 140 - 145 |

| 2-OCH₃ | 55 - 60 |

| 4-OCH₃ | 55 - 60 |

Advanced NMR Experiments (e.g., 2D NMR, Solid-State NMR)

To unambiguously assign all proton and carbon signals, especially in cases of spectral overlap or complex coupling patterns, advanced 2D NMR experiments are invaluable. scispace.com Techniques such as COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These experiments would provide a complete and definitive picture of the molecular structure of this compound. Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its solid-state conformation and packing.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule, confirming the presence of the expected number of carbon, hydrogen, nitrogen, and oxygen atoms. This is a critical step in confirming the identity of the synthesized compound.

Fragmentation Pathways of this compound

Upon ionization in a mass spectrometer, the molecular ion of this compound would undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For pyridine N-oxides, a common fragmentation pathway involves the loss of an oxygen atom from the molecular ion. Other likely fragmentations for this compound would include the loss of a methyl radical (•CH₃) from one of the methoxy groups, or the loss of a formaldehyde (B43269) molecule (CH₂O). The analysis of these fragmentation pathways provides corroborating evidence for the proposed structure. The behavior of alkylpyridine N-oxides in mass spectrometry suggests that loss of an OH radical can also be a significant fragmentation pathway. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. cardiff.ac.uk For this compound, the spectra are dominated by vibrations associated with the pyridine N-oxide core, the methoxy substituents, and the aromatic ring system.

Analysis of a closely related compound, 4-methoxypyridine (B45360) N-oxide, provides insight into the expected vibrational frequencies. ias.ac.in The N-O stretching vibration is a key diagnostic feature for pyridine N-oxides and is typically observed in the IR spectrum. The C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy substituents are generally found in the 3100-2800 cm⁻¹ region. ijrar.org

Other significant vibrations include:

Pyridine Ring Modes: The characteristic ring stretching and deformation vibrations of the pyridine nucleus occur in the 1600-1400 cm⁻¹ region.

C-O Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the methoxy groups give rise to strong bands, typically in the 1260-1000 cm⁻¹ range.

N-O Bending: The N-O bending vibration is expected at lower frequencies.

The complementary nature of IR and Raman spectroscopy is crucial; vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa, allowing for a more complete vibrational assignment. cardiff.ac.uk

Table 1: Representative Vibrational Frequencies for Substituted Pyridine N-Oxides Data based on analogs like 4-methoxypyridine N-oxide. ias.ac.in

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Methyl C-H Stretch | 3000 - 2800 | IR, Raman |

| Pyridine Ring Stretch | 1600 - 1400 | IR, Raman |

| N-O Stretch | ~1250 | IR |

| C-O Stretch (Methoxy) | 1260 - 1000 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org When a molecule absorbs light in this region, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. youtube.com The spectrum of this compound is characterized by absorptions arising from π → π* and n → π* electronic transitions associated with its aromatic system and heteroatoms. uzh.chslideshare.net

The key chromophore is the substituted pyridine N-oxide ring.

π → π Transitions:* These high-intensity absorptions result from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. The presence of electron-donating methoxy groups and the N-oxide functionality typically shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine.

n → π Transitions:* These transitions involve the promotion of non-bonding electrons (from the oxygen of the N-oxide or methoxy groups) to antibonding π* orbitals. slideshare.net These transitions are generally of lower intensity than π → π* transitions. uzh.ch

For the related 4-methoxypyridine-N-oxide, characteristic absorption maxima are observed in the UV region, which can be attributed to these transitions. nist.gov The solvent can influence the position and intensity of these absorption bands.

Table 2: Electronic Transitions for this compound Analogs

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | 200 - 300 | High |

X-ray Crystallography for Solid-State Molecular Architecture Determination

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For a molecule like this compound, these interactions are expected to include:

Hydrogen Bonding: Although lacking classic hydrogen bond donors, weak C–H···O or C–H···N hydrogen bonds are often observed, where hydrogen atoms from the pyridine ring or methyl groups interact with the oxygen atom of the N-oxide group or the nitrogen atom of an adjacent molecule. researchgate.net

π–π Stacking: The aromatic pyridine rings can stack on top of each other in a parallel or offset fashion. These interactions are driven by electrostatic and van der Waals forces and are a common feature in the crystal structures of aromatic compounds. researchgate.net

Understanding these interactions is fundamental to crystal engineering, which seeks to design materials with specific properties based on their solid-state structure. rsc.org

Conformational Analysis

X-ray crystallography provides precise data on the molecule's internal geometry. For this compound, this would include the planarity of the pyridine ring and the orientation of the two methoxy groups relative to the ring. The C-O-C bond angles and the torsion angles describing the rotation around the C-O bonds are key conformational parameters. In the solid state, the observed conformation represents a low-energy state that is influenced by both intramolecular steric effects and the intermolecular forces of crystal packing.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques like cyclic voltammetry (CV) are used to study the redox properties of a compound, providing information on its ability to accept or donate electrons. um.es The CV experiment involves scanning the potential of an electrode and measuring the resulting current, revealing the potentials at which oxidation and reduction events occur.

For pyridine N-oxide derivatives, the redox activity is often centered on the aromatic ring and the N-oxide functional group. The electrochemical behavior can be influenced by the nature and position of substituents on the pyridine ring. Studies on related pyridine compounds show that the reduction potential is sensitive to the electrode material and the presence of proton sources. wpmucdn.comrsc.org

Redox Potentials and Electron Transfer Mechanisms

Cyclic voltammetry can be used to determine the formal redox potentials (E¹/²) for the oxidation and reduction processes of this compound. anu.edu.au The E¹/² value is a measure of the thermodynamic ease with which the compound can be reduced or oxidized.

The shape of the cyclic voltammogram and how it changes with scan rate provide insights into the electron transfer mechanism. For instance, the separation between the anodic and cathodic peak potentials (ΔEp) and the ratio of peak currents (ipa/ipc) can indicate whether the electron transfer is reversible, quasi-reversible, or irreversible. anu.edu.au For many organic compounds, the initial electron transfer can be followed by subsequent chemical reactions, leading to more complex voltammetric responses. Electrochemical studies of various pyridine N-oxide derivatives have been reported, demonstrating their redox characteristics. pku.edu.cn

Table 3: Electrochemical Parameters from Cyclic Voltammetry

| Parameter | Description | Information Gained |

|---|---|---|

| Epc | Cathodic Peak Potential | Potential at which reduction occurs |

| Epa | Anodic Peak Potential | Potential at which oxidation occurs |

| E¹/² | Formal Redox Potential | Thermodynamic measure of redox activity |

| ΔEp | Peak Separation (Epa - Epc) | Indication of electron transfer kinetics (reversibility) |

Computational and Theoretical Investigations of 2,4 Dimethoxypyridine 1 Oxide

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. nih.gov For a molecule like 2,4-Dimethoxypyridine (B102433) 1-oxide, DFT calculations are typically employed to determine its ground-state geometry, vibrational frequencies, and other electronic properties. researchgate.net

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p). researchgate.net This level of theory has proven effective for predicting the optimized molecular structures of related heterocyclic compounds. nih.gov The calculations would yield key geometric parameters, including the bond lengths and angles within the pyridine ring and of the methoxy (B1213986) and N-oxide substituents. These theoretical parameters can then be compared with experimental data, for instance, from X-ray diffraction, to validate the computational model. nih.gov

Table 1: Representative Geometrical Parameters Calculated by DFT (Note: This table presents typical parameters for a substituted pyridine N-oxide ring, as would be calculated for 2,4-Dimethoxypyridine 1-oxide.)

| Parameter | Description | Typical Calculated Value (Å or °) |

| N–O Bond Length | Length of the N-oxide bond | ~1.27 Å |

| C–O Bond Length | Length of the ether bond in the methoxy group | ~1.45 Å |

| C–N–C Angle | Angle within the pyridine ring at the nitrogen atom | ~120° |

| O–N–C Angle | Angle involving the N-oxide oxygen and the ring | ~118° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. schrodinger.com Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.netyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. schrodinger.comedu.krd DFT calculations are routinely used to compute the energies of these frontier orbitals. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies (Note: These values are illustrative for a substituted pyridine derivative and demonstrate typical outputs from a DFT calculation.)

| Orbital | Energy (eV) | Description |

| HOMO | -5.36 | Highest energy orbital containing electrons |

| LUMO | -2.05 | Lowest energy orbital without electrons |

| Energy Gap (ΔE) | 3.31 | Difference between LUMO and HOMO energies |

Molecular Dynamics and Conformation Studies

While DFT calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer insights into the behavior of a molecule over time. nih.gov MD simulations are used to study the conformational flexibility and dynamics of molecules, which is particularly relevant for this compound due to the rotatable methoxy groups.

These simulations can reveal the preferred conformations of the methoxy groups relative to the pyridine ring and the energy barriers associated with their rotation. Such studies are crucial for understanding how the molecule interacts with its environment, such as solvents or biological receptors. researchgate.net MD simulations, often combined with quantum mechanics/molecular mechanics (QM/MM) methods, can provide a detailed picture of the molecule's dynamic behavior in complex systems. semanticscholar.org

Reaction Pathway and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. For this compound, DFT can be used to map the potential energy surface for various chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

A transition state represents the highest energy point along the lowest energy reaction path. researchgate.net By calculating the energy of the transition state relative to the reactants, the activation energy for the reaction can be determined. This information is vital for predicting reaction rates and understanding mechanistic pathways. mdpi.com For example, theoretical analysis could be used to investigate the mechanism of electrophilic or nucleophilic substitution reactions involving the pyridine ring of this compound.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which serves as a powerful method for structure verification and spectral assignment. researchgate.net

Vibrational Frequencies: Theoretical calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. jocpr.comresearchgate.net The calculated frequencies for a molecule like this compound would show characteristic modes, such as the N-O stretch, the C-O-C stretches of the methoxy groups, and various pyridine ring vibrations. mdpi.com These theoretical spectra can be compared with experimental data to confirm assignments. jocpr.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the reliable prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netopenaccesspub.org By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated. This is extremely useful for assigning peaks in experimental spectra and confirming the molecular structure. openaccesspub.org

Table 3: Representative Calculated vs. Experimental Vibrational Frequencies (Note: This table illustrates the typical agreement for C-O-C stretching modes in methoxy-substituted aromatic compounds.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

| Asymmetric C-O-C Stretch | 1280 | 1271 |

| Symmetric C-O-C Stretch | 1013 | 1015 |

Charge Distribution and Dipole Moment Analysis

The distribution of electrons within a molecule determines its polarity and electrostatic potential. DFT calculations can provide detailed information on charge distribution through various analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. researchgate.net This allows for the assignment of partial atomic charges to each atom in this compound, highlighting the electron-withdrawing effect of the N-oxide group and the electron-donating nature of the methoxy groups.

In-Depth Analysis of Intermolecular Interactions in this compound Remains an Unexplored Area of Computational Chemistry

A thorough review of computational and theoretical chemistry literature reveals a significant gap in the specific investigation of intermolecular interactions involving this compound. While extensive research exists on the hydrogen and halogen bonding capabilities of pyridine N-oxides in general, dedicated studies focusing on the unique electronic landscape imparted by the 2,4-dimethoxy substitution pattern are not publicly available.

Computational studies on related pyridine N-oxide derivatives have established the N-oxide group as a potent hydrogen and halogen bond acceptor. The oxygen atom of the N-oxide moiety possesses a region of negative electrostatic potential, making it a strong candidate for forming non-covalent bonds with hydrogen bond donors (like water or alcohols) and halogen bond donors (such as iodoperfluorocarbons). The strength and geometry of these interactions are known to be influenced by the electronic effects of substituents on the pyridine ring.

For instance, electron-donating groups are generally expected to enhance the Lewis basicity of the N-oxide oxygen, thereby strengthening its capacity as a hydrogen and halogen bond acceptor. Conversely, electron-withdrawing groups would diminish this capability. The methoxy groups at the 2- and 4-positions of the pyridine ring in this compound are electron-donating, suggesting that this compound would be a particularly strong participant in such intermolecular interactions.

However, without specific computational studies, including quantum chemical calculations, molecular electrostatic potential (MEP) surface analysis, or quantum theory of atoms in molecules (QTAIM) analysis for this compound, any discussion of its precise hydrogen and halogen bonding characteristics would be speculative. Detailed research findings, including interaction energies, bond lengths, and topological parameters of the electron density, which are crucial for a quantitative understanding, are absent from the current body of scientific literature.

Consequently, the generation of data tables and a detailed, authoritative discussion on the hydrogen and halogen bonding of this compound, as per the specified outline, is not feasible at this time. Such an analysis would require novel, dedicated computational research to be performed.

Applications in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for Complex Molecules

2,4-Dimethoxypyridine (B102433) 1-oxide serves as a pivotal precursor in the synthesis of a variety of intricate organic molecules. The presence of the N-oxide functionality and the methoxy (B1213986) substituents allows for selective chemical transformations, enabling the introduction of diverse functional groups and the construction of complex heterocyclic frameworks.

Precursor to Functionalized Pyridines

The pyridine (B92270) N-oxide group in 2,4-Dimethoxypyridine 1-oxide activates the pyridine ring, facilitating nucleophilic substitution reactions. This reactivity is harnessed to introduce a wide array of functional groups at specific positions on the pyridine core. For instance, the N-oxide can be readily deoxygenated to the corresponding pyridine, providing a pathway to substituted 2,4-dimethoxypyridines.

Furthermore, the methoxy groups can be subjected to nucleophilic displacement, allowing for the introduction of other alkoxy, aryloxy, or amino groups. A notable example is the nitration of a related compound, 3,5-dimethoxypyridine (B18298) N-oxide, which yields 3,5-dimethoxy-2,6-dinitropyridine (B8387430) N-oxide researchgate.net. Subsequent aminolysis of this dinitro derivative leads to the formation of 2-amino-3,5-dimethoxy-6-nitropyridine N-oxide, demonstrating the utility of methoxypyridine N-oxides in the synthesis of highly functionalized pyridine derivatives researchgate.net. While this example does not directly involve this compound, it highlights the synthetic potential of analogous structures.

The strategic manipulation of the N-oxide and methoxy groups allows chemists to tailor the properties of the resulting functionalized pyridines for various applications, including pharmaceuticals, agrochemicals, and materials science.

Building Block for Heterocyclic Systems

Beyond its role as a precursor to simple functionalized pyridines, this compound is a valuable building block for the construction of more complex heterocyclic systems. The inherent reactivity of the pyridine N-oxide ring system can be exploited in cycloaddition reactions and other ring-forming transformations to generate fused and polycyclic heteroaromatic compounds.

The ability to introduce substituents at various positions of the pyridine ring, as discussed previously, provides access to a diverse range of substituted heterocyclic scaffolds. These scaffolds are often found at the core of biologically active molecules and advanced materials. The modular nature of the synthesis, starting from this compound, allows for the systematic variation of substituents and the fine-tuning of the properties of the final heterocyclic products.

Catalysis

The application of this compound extends into the field of catalysis, where it can function as a ligand in organometallic complexes. The oxygen atom of the N-oxide group and the nitrogen atom of the pyridine ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Ligand in Organometallic Catalysis

The electronic properties of this compound, particularly the electron-donating nature of the methoxy groups, can modulate the electron density at the metal center to which it is coordinated. This, in turn, can have a profound impact on the catalytic cycle of various chemical transformations.

This compound can coordinate to metal centers in several ways. The most common mode of coordination is through the oxygen atom of the N-oxide group, which acts as a Lewis base. The methoxy groups can also participate in coordination, potentially leading to chelating or bridging binding modes, depending on the metal and the reaction conditions. The specific coordination geometry adopted by the ligand can influence the steric environment around the metal center, which is a critical factor in determining the selectivity of a catalytic reaction.